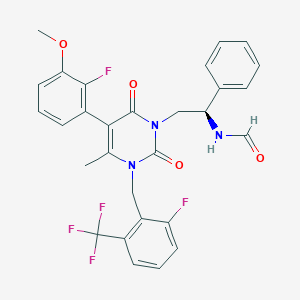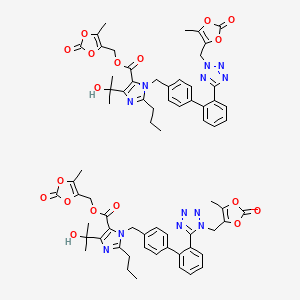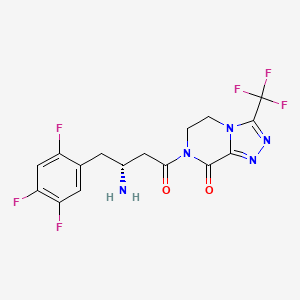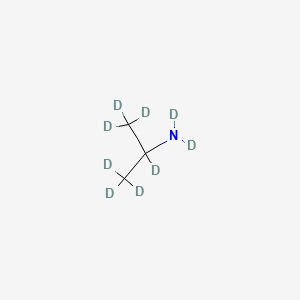
iso-Propylamine-d9
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
iso-Propylamine-d9 is a deuterium-labeled compound, specifically an isotopically labeled version of iso-Propylamine. It is used as a reference standard in various scientific and industrial applications. The compound is characterized by the replacement of hydrogen atoms with deuterium, which is a stable isotope of hydrogen. This labeling allows for the tracking and analysis of the compound in various chemical reactions and processes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of iso-Propylamine-d9 typically involves the reaction of deuterated isopropanol (CD₃)₂CHOH with ammonia (NH₃) in the presence of a catalyst. The reaction proceeds as follows:
(CD3)2CHOH+NH3→(CD3)2CHNH2+H2O
This reaction is carried out under controlled conditions to ensure the complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions and maximize yield. The process includes the purification of the final product to achieve the desired isotopic enrichment and chemical purity.
化学反応の分析
Types of Reactions
iso-Propylamine-d9 undergoes various types of chemical reactions, including:
Protonation: The compound can be protonated to form iso-Propylammonium ion.
Alkylation: It can react with alkyl halides to form secondary and tertiary amines.
Acylation: The compound can undergo acylation reactions with acyl chlorides to form amides.
Condensation: It can condense with carbonyl compounds to form imines.
Common Reagents and Conditions
Protonation: Typically involves the use of strong acids such as hydrochloric acid (HCl).
Alkylation: Requires alkyl halides and a base such as sodium hydroxide (NaOH).
Acylation: Involves acyl chlorides and a base such as pyridine.
Condensation: Requires carbonyl compounds and may involve catalysts such as acid or base.
Major Products Formed
Protonation: iso-Propylammonium chloride.
Alkylation: Secondary and tertiary amines.
Acylation: Amides.
Condensation: Imines.
科学的研究の応用
iso-Propylamine-d9 is used in various scientific research applications, including:
Chemistry: As a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and molecular structures.
Biology: In metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: In pharmacokinetic studies to understand the distribution and metabolism of drugs.
Industry: In the production of herbicides and pesticides, where it serves as a building block for active ingredients.
作用機序
The mechanism of action of iso-Propylamine-d9 involves its interaction with molecular targets through various pathways. For example, in protonation reactions, the compound accepts a proton to form an ammonium ion. In alkylation reactions, it acts as a nucleophile, attacking electrophilic carbon atoms in alkyl halides. The deuterium labeling allows for the tracking of these interactions using analytical techniques such as NMR spectroscopy.
類似化合物との比較
Similar Compounds
Ethylamine-d5: Another deuterium-labeled amine used in similar applications.
n-Propylamine-d7: A deuterium-labeled version of n-Propylamine.
Diisopropylamine-d14: A deuterium-labeled secondary amine.
Uniqueness
iso-Propylamine-d9 is unique due to its specific isotopic labeling, which provides distinct advantages in analytical studies. The presence of deuterium atoms allows for the precise tracking and analysis of the compound in various chemical and biological processes, making it a valuable tool in research and industry.
特性
分子式 |
C3H9N |
|---|---|
分子量 |
68.17 g/mol |
IUPAC名 |
N,N,1,1,1,2,3,3,3-nonadeuteriopropan-2-amine |
InChI |
InChI=1S/C3H9N/c1-3(2)4/h3H,4H2,1-2H3/i1D3,2D3,3D/hD2 |
InChIキー |
JJWLVOIRVHMVIS-OPWLHENWSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])N([2H])[2H] |
正規SMILES |
CC(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



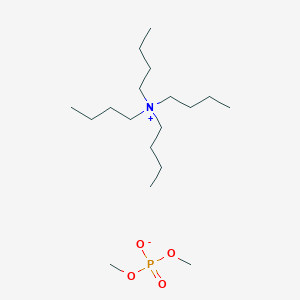
![Tert-butyl 4-[[1-(4-formylphenyl)-2,3-dihydroindol-4-yl]oxy]piperidine-1-carboxylate](/img/structure/B13840232.png)
![6,7-dimethoxy-3-[(5R)-4-methoxy-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one](/img/structure/B13840238.png)

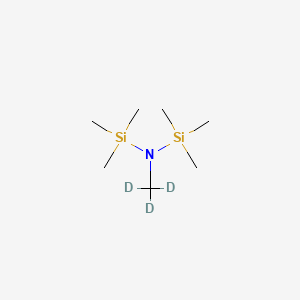
![1-(5-amino-2-chloropyridin-4-yl)-3-[3-(difluoromethyl)-1,2-thiazol-5-yl]urea](/img/structure/B13840248.png)
![4-Amino-2'-(1-(3-ethoxy-4-methoxyphenyl)-2-(methylsulfonyl)ethyl)-[2,4'-biisoindoline]-1,1',3,3'-tetraone](/img/structure/B13840254.png)
![[3-Benzoyloxy-5-(4-benzoyloxy-2-oxopyrimidin-1-yl)-4-fluoro-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B13840257.png)
